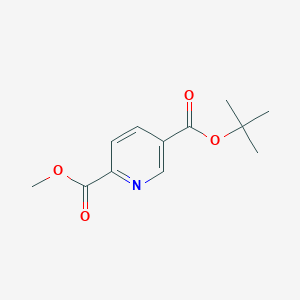
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C12H15NO4 . It is a type of amide compound . The compound is typically in the form of a powder .
Molecular Structure Analysis
The molecular weight of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is 237.25 . The InChI code for this compound is 1S/C13H18N2O4S/c1-13(2,3)19-12(17)15-6-5-9-8(7-15)14-10(20-9)11(16)18-4/h5-7H2,1-4H3 .Physical And Chemical Properties Analysis
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is a powder . The compound is soluble in dichloromethane and ethyl acetate, but insoluble in water . The compound has a molecular weight of 237.25 .Applications De Recherche Scientifique
Organic Synthesis
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is utilized in organic synthesis, particularly in the construction of complex molecules. Its structure serves as a versatile building block for creating a variety of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound finds its application in the synthesis of drugs. Its derivatives are explored for their potential as therapeutic agents, owing to their ability to interact with biological targets. The compound’s structural features make it a candidate for the design of new medicinal compounds .
Material Science
The applications in material science stem from the compound’s potential as a precursor for materials with specific electronic or photonic properties. Its derivatives could be key in developing new materials for use in sensors, semiconductors, or other advanced technological applications .
Pharmacology
Pharmacologically, 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is significant in the development of new drugs. It may be involved in the synthesis of compounds with various biological activities, such as enzyme inhibition or receptor modulation, which can lead to the discovery of new treatments for diseases .
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions or to synthesize biomolecules that can help understand biological processes at the molecular level. It could also be used to create probes or markers for biochemical research .
Analytical Chemistry
Analytical chemists may employ 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate in the development of analytical methods. It could serve as a standard or reagent in chromatography, spectroscopy, or other analytical techniques to quantify or identify substances .
Environmental Science
In environmental science, derivatives of this compound could be used to detect or neutralize pollutants. Its chemical properties might be harnessed to create sensors or to study environmental processes and the fate of chemicals in nature .
Agricultural Science
Lastly, in agricultural science, this compound’s derivatives could be investigated for their use as pesticides or herbicides. Its ability to be modified chemically allows for the creation of substances that can protect crops from pests or diseases .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds like 2,5-pyridinedicarboxylic acid have been known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been found to form complexes with other molecules, which could potentially alter their function .
Biochemical Pathways
Related compounds have been shown to be involved in dna oxidative cleavage, suggesting a potential role in dna damage and repair pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Related compounds have been found to have effects on dna, suggesting potential genotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Propriétés
IUPAC Name |
5-O-tert-butyl 2-O-methyl pyridine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-10(14)8-5-6-9(13-7-8)11(15)16-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUQHDIXPOBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

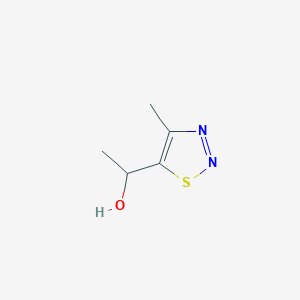
![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/no-structure.png)
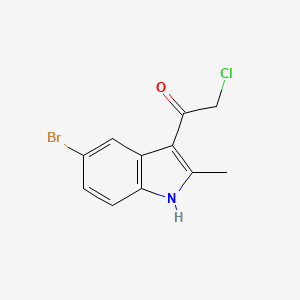
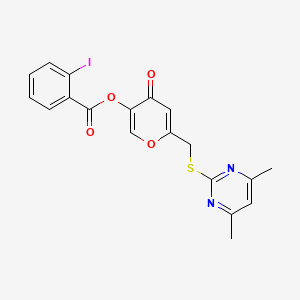
![methyl 3-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2989792.png)
![N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide](/img/structure/B2989793.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2989794.png)
![(3-Carbazol-9-yl-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]-2-naphthylamine](/img/structure/B2989795.png)
![2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2989796.png)
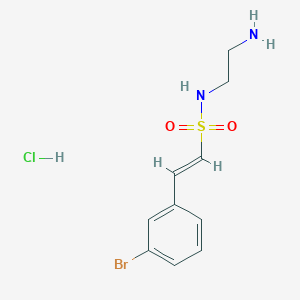
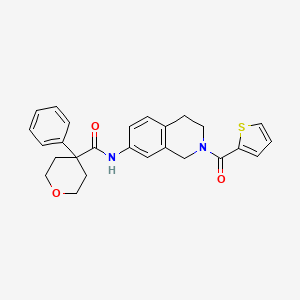
![N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2989800.png)
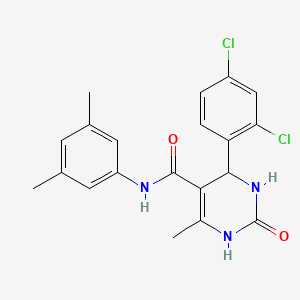
![3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate](/img/structure/B2989807.png)